molecular formula C29H22N2O B4997099 4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine

4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine

Cat. No.: B4997099
M. Wt: 414.5 g/mol
InChI Key: BQIPHISEJLIKDQ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c1-21-12-14-25(15-13-21)28-20-27(24-10-6-3-7-11-24)30-29(31-28)32-26-18-16-23(17-19-26)22-8-4-2-5-9-22/h2-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIPHISEJLIKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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